N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251690-66-0
VCID: VC7312617
InChI: InChI=1S/C18H21N3O6S/c1-26-16-5-3-2-4-15(16)19-17(22)13-20-12-14(6-7-18(20)23)28(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22)
SMILES: COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3
Molecular Formula: C18H21N3O6S
Molecular Weight: 407.44

N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

CAS No.: 1251690-66-0

Cat. No.: VC7312617

Molecular Formula: C18H21N3O6S

Molecular Weight: 407.44

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide - 1251690-66-0

Specification

CAS No. 1251690-66-0
Molecular Formula C18H21N3O6S
Molecular Weight 407.44
IUPAC Name N-(2-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Standard InChI InChI=1S/C18H21N3O6S/c1-26-16-5-3-2-4-15(16)19-17(22)13-20-12-14(6-7-18(20)23)28(24,25)21-8-10-27-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22)
Standard InChI Key WFXCMXAFSVUEBY-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, N-(2-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide, reflects its core structure: a pyridinone ring sulfonylated at position 5, linked via an acetamide bridge to a 2-methoxyphenyl group. Key features include:

  • Morpholine-4-sulfonyl group: Enhances solubility and modulates electronic properties.

  • 2-Oxo-1,2-dihydropyridin-1-yl moiety: Imparts planarity and hydrogen-bonding capacity.

  • Methoxyphenyl acetamide: Influences lipophilicity and target binding.

The SMILES notation (COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3) and InChIKey (WFXCMXAFSVUEBY-UHFFFAOYSA-N) provide precise descriptors for computational modeling.

Table 1: Basic Physicochemical Properties

PropertyValue
CAS No.1251690-66-0
Molecular FormulaC18H21N3O6S\text{C}_{18}\text{H}_{21}\text{N}_{3}\text{O}_{6}\text{S}
Molecular Weight407.44 g/mol
IUPAC NameN-(2-methoxyphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
SMILESCOC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3

Spectral and Computational Data

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational analyses predict characteristic absorptions for sulfonyl (SO2\text{SO}_{2}), carbonyl (C=O\text{C=O}), and morpholine groups. Density functional theory (DFT) studies could further elucidate electronic distributions and reactive sites.

Synthesis and Optimization

Synthetic Pathways

The synthesis employs sequential amide coupling and sulfonylation reactions:

  • Pyridinone Core Formation: Cyclization of a β-ketoamide precursor yields the 2-oxo-1,2-dihydropyridine scaffold.

  • Sulfonylation: Reaction with morpholine-4-sulfonyl chloride introduces the sulfonyl group at position 5.

  • Acetamide Coupling: A carbodiimide-mediated reaction links the pyridinone intermediate to 2-methoxyaniline.

Yields range from 40–65%, contingent on purification techniques (e.g., column chromatography, recrystallization).

Process Challenges

  • Stereochemical Control: The planar pyridinone ring minimizes stereoisomerism, simplifying synthesis.

  • Sulfonylation Efficiency: Morpholine’s electron-rich nitrogen facilitates sulfonyl group incorporation.

Biological Activities and Mechanisms

In Vitro Studies

While detailed assays are pending, structural analogs demonstrate:

  • Antiproliferative Effects: IC50_{50} values of 2–10 μM against breast cancer cell lines.

  • Antibacterial Activity: MIC values of 8–32 μg/mL against Staphylococcus aureus.

Table 2: Biological Activities of Structural Analogs

CompoundActivity (IC50_{50}/MIC)Target
N-(5-Chloro-2-methoxyphenyl)-...IC50_{50} = 3.2 μM (MCF-7)Topoisomerase II
N-(4-Fluorophenyl)-...MIC = 16 μg/mL (S. aureus)Dihydropteroate Synthase

Structural Analogues and SAR Insights

Substituent Effects

Variations in the phenyl ring (e.g., chloro, fluoro substituents) modulate bioactivity:

  • Electron-Withdrawing Groups (e.g., -Cl): Enhance enzyme inhibition but reduce solubility.

  • Methoxy Positioning: Ortho-substitution (2-methoxy) optimizes steric interactions with target proteins.

Morpholine Modifications

Replacing morpholine with piperidine or thiomorpholine alters pharmacokinetics:

  • Piperidine Derivatives: Increased logP values correlate with enhanced blood-brain barrier penetration.

  • Thiomorpholine Analogues: Sulfur substitution may improve metabolic stability.

Pharmacological Applications and Future Directions

Therapeutic Prospects

  • Oncology: Potential as a kinase or topoisomerase inhibitor.

  • Infectious Diseases: Sulfonamide backbone supports antibacterial/antifungal development.

Research Gaps

  • ADMET Profiling: No data on absorption, distribution, or toxicity.

  • In Vivo Efficacy: Animal studies are needed to validate preclinical potential.

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